Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether
Description
Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether is a heterocyclic compound featuring a fused isoxazole-pyrimidine core. The structure comprises a 3-methylisoxazolo[5,4-d]pyrimidine moiety linked via a sulfanyl (-S-) group to a para-substituted phenyl methyl ether. This compound is likely explored for pharmaceutical applications, particularly in kinase inhibition or as an intermediate in drug synthesis, given the prevalence of similar scaffolds in medicinal chemistry .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-11-12(18-16-8)14-7-15-13(11)19-10-5-3-9(17-2)4-6-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRIUAUDBDRSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with the pyrimidine ring: The isoxazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the sulfanyl group: The fused ring system is then reacted with a thiol compound to introduce the sulfanyl group.
Etherification: Finally, the phenyl ether moiety is introduced through an etherification reaction, typically using methyl iodide and a base.
Analyse Des Réactions Chimiques
Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Applications De Recherche Scientifique
Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The isoxazole and pyrimidine rings may facilitate binding to active sites, while the sulfanyl group could play a role in modulating the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
4-[(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl Methyl Ether (HXEL-31577)
- Core Structure : Pyrrolo[2,3-d]pyrimidine fused with a pyrrole ring (N-containing five-membered ring) instead of isoxazole.
- Substituents : Benzyl and diphenyl groups at positions 5, 6, and 7 enhance steric bulk and lipophilicity (logP likely higher than the target compound).
- Applications : Listed as an intermediate, suggesting utility in synthesizing kinase inhibitors or anticancer agents .
- Key Difference : The pyrrolopyrimidine core may reduce metabolic stability compared to the isoxazole-containing target compound due to increased susceptibility to oxidative metabolism.
5-(4-Chlorophenyl)Thieno[2,3-d]Pyrimidin-4-yl 3,4-Dimethylphenyl Ether
- Core Structure: Thieno[2,3-d]pyrimidine fused with a thiophene (sulfur-containing five-membered ring).
- Substituents : Chlorophenyl and dimethylphenyl groups increase hydrophobicity and electron-withdrawing effects.
Kinase Inhibitor Derivatives from Patent Literature
7-[[2,3-Difluoro-4-(2-Morpholin-4-Ylethoxy)Phenyl]Methyl]-10-Hydroxy-6-Methyl-8-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Phenyl]-6,7-Diazaspiro[4.5]Dec-9-Ene-9-Carboxamide
- Core Structure : Diazaspiro[4.5]decene fused with pyrimidine and morpholine-ethoxy groups.
- Substituents : Multiple trifluoromethyl groups enhance metabolic stability and membrane permeability.
- Key Difference : The spirocyclic architecture and bulky substituents likely improve target specificity for kinases (e.g., EGFR or ALK inhibitors) but reduce synthetic accessibility compared to the simpler isoxazolopyrimidine scaffold .
Comparative Analysis (Hypothetical Data Table)
Activité Biologique
Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether, with the chemical formula C14H13N3OS, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C14H13N3OS
- Molecular Weight: 271.34 g/mol
- CAS Number: 478045-24-8
- Boiling Point: Approximately 423.7 °C (predicted)
- Density: Approximately 1.31 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of key metabolic pathways, particularly those involving dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in nucleotide synthesis and cellular proliferation.
Antiproliferative Effects
Studies have demonstrated that Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of folate-dependent enzymes, leading to disrupted DNA synthesis and cellular growth.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.0 | |
| MCF-7 (Breast Cancer) | 15.0 |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on DHFR and TS. The results suggest that it possesses a dual inhibitory capacity, which is beneficial for targeting cancer cells that rely on these pathways for growth.
Case Study 1: Anticancer Activity
In a study published by Gangjee et al., the compound was tested against human cancer cell lines, demonstrating potent inhibition of cell proliferation. The study highlighted the structural modifications that enhance its activity against DHFR and TS, suggesting that such compounds could be developed as effective chemotherapeutic agents .
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with existing chemotherapeutics. The results indicated enhanced efficacy in reducing tumor size in xenograft models when used alongside traditional agents like methotrexate, potentially due to complementary mechanisms of action .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
